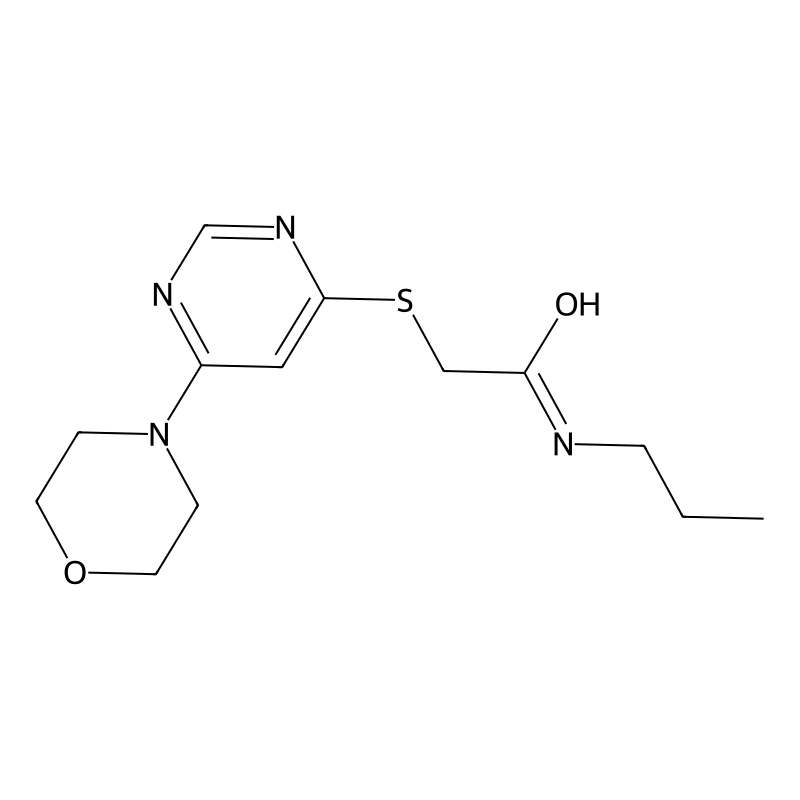

2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide is a chemical compound classified as a morpholinopyrimidine derivative. This compound exhibits a unique structure characterized by the presence of a morpholine ring and a pyrimidine moiety linked through a thioether bond. Its molecular formula is , and it has gained attention due to its diverse biological activities, particularly in the fields of anti-inflammatory and anti-cancer research .

- Oxidation: 2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can yield corresponding alcohols or amines, typically using sodium borohydride or lithium aluminum hydride.

- Substitution: The thiol group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles, with triethylamine often used as a catalyst in dichloromethane .

Major Products Formed- Oxidation Products: Sulfoxides, sulfones.

- Reduction Products: Alcohols, amines.

- Substitution Products: Various substituted derivatives depending on the nucleophile used.

The biological activity of 2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide has been extensively studied. It has demonstrated significant potential as an anti-inflammatory agent by inhibiting key enzymes involved in inflammatory pathways, specifically inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition leads to a reduction in pro-inflammatory mediators such as nitric oxide and prostaglandins, suggesting its therapeutic potential for treating inflammatory diseases .

Synthesis of 2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide typically involves several steps:

- Initial Reaction: The synthesis often begins with the reaction of appropriate morpholino and pyrimidine precursors under controlled conditions.

- Solvents and Catalysts: Common solvents include dimethylformamide (DMF) or dichloromethane (DCM), with catalysts like triethylamine facilitating the reaction.

- Purification: Post-synthesis, purification techniques such as recrystallization and chromatography are employed to ensure product purity .

The applications of 2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide span various fields:

- Pharmaceutical Development: It serves as a building block for synthesizing more complex pharmaceutical compounds.

- Research in Biology: Investigated for its anti-inflammatory and anti-cancer properties.

- Industrial Uses: Utilized in the development of new agrochemicals and therapeutic agents aimed at treating inflammatory conditions .

Interaction studies have revealed that 2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide binds effectively to the active sites of iNOS and COX-2. Molecular docking studies indicate strong affinities for these targets, suggesting that this compound could be developed into a novel therapeutic strategy for inflammation-associated disorders. The compound's ability to form hydrophobic interactions with these enzymes enhances its potential efficacy .

Several compounds share structural similarities with 2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol | Structure | Exhibits anti-inflammatory properties similar to the target compound but with different substituents. |

| 4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole | Structure | Features a distinct indole structure, which may influence its biological activity differently. |

Uniqueness

The uniqueness of 2-((6-morpholinopyrimidin-4-yl)thio)-N-propylacetamide lies in its specific structural features that confer distinct biological activities, particularly its dual inhibition of iNOS and COX-2 enzymes, making it a promising candidate for developing new anti-inflammatory drugs .